N-Nitrosodiphenylamine-d10

Description

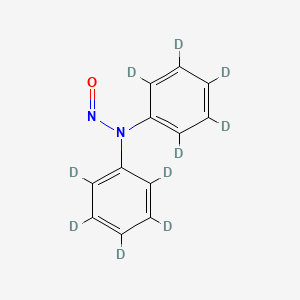

N-Nitrosodiphenylamine-d10 (CAS: 42952-91-0) is a deuterated analog of N-Nitrosodiphenylamine (NDPA; CAS: 86-30-6), where ten hydrogen atoms are replaced with deuterium. Its molecular formula is C12D10N2O, and it serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for quantifying trace nitrosamines in environmental and biological samples . The non-deuterated parent compound, NDPA, is a yellow to orange crystalline solid with a molecular weight of 198.22 g/mol, a melting point of 66.5°C, and low water solubility (40 mg/L at 25°C) . NDPA has historically been used as a vulcanization retarder in rubber manufacturing but is now primarily studied for its environmental and toxicological significance .

Properties

IUPAC Name |

N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodiphenylamine-d10 involves the nitrosation of diphenylamine-d10. The process typically includes the following steps:

Starting Material: Diphenylamine-d10 is used as the starting material.

Nitrosation Reaction: The nitrosation is carried out using nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).

Reaction Conditions: The reaction is usually conducted at low temperatures to control the formation of the nitroso compound and to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of diphenylamine-d10 are subjected to nitrosation using industrial-grade reagents.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodiphenylamine-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert it back to diphenylamine-d10.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction will regenerate diphenylamine-d10.

Scientific Research Applications

N-Nitrosodiphenylamine-d10 has several scientific research applications:

Chemistry: It is used as an internal standard in mass spectrometry for the quantification of nitrosamines in various samples.

Biology: It is used in studies investigating the biological effects of nitrosamines, including their carcinogenic potential.

Medicine: Research involving the detection and quantification of nitrosamine impurities in pharmaceuticals often employs this compound.

Industry: It is used in quality control processes to ensure the safety and efficacy of products by detecting trace amounts of nitrosamines.

Mechanism of Action

The mechanism of action of N-Nitrosodiphenylamine-d10 involves its interaction with biological molecules. Nitrosamines are known to undergo metabolic activation, primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular components, potentially leading to mutagenesis and carcinogenesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Water Solubility (mg/L) | Log Kow |

|---|---|---|---|---|---|---|

| N-Nitrosodiphenylamine-d10 | 42952-91-0 | C12D10N2O | 208.30 | Solid (deuterated) | Similar to NDPA* | ~2.57–3.13* |

| N-Nitrosodiphenylamine (NDPA) | 86-30-6 | C12H10N2O | 198.22 | Yellow-orange solid | 40 (25°C) | 2.57–3.13 |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C2H6N2O | 74.08 | Yellow oily liquid | Miscible | -0.57 |

| N-Nitrosodiethylamine (NDEA) | 55-18-5 | C4H10N2O | 102.14 | Clear liquid | 10,600 (20°C) | 0.48 |

| N-Nitrosodibenzylamine-d4 | 20002-23-7 | C14H14N2O | 226.28 | Solid (deuterated) | Not reported | Not reported |

*Deuterated analogs exhibit nearly identical chemical behavior to non-deuterated forms but with marginally higher molecular weights and isotopic purity (>98% in most cases) .

Toxicity and Regulatory Profiles

Table 2: Toxicity and Regulatory Comparisons

In contrast, NDMA and NDEA are potent hepatotoxic and carcinogenic agents, requiring stringent exposure controls .

Research Findings and Mechanistic Insights

- Analytical Challenges : Deuterated standards like NDPA-d10 improve detection sensitivity in complex matrices, addressing limitations in traditional GC/MS methods .

Biological Activity

N-Nitrosodiphenylamine-d10 (NDP(d10)A) is a deuterated derivative of N-Nitrosodiphenylamine (NDPHA), a compound that has garnered attention due to its potential carcinogenic properties. This article explores the biological activity of NDP(d10)A, focusing on its carcinogenicity, mutagenicity, and metabolic pathways, supported by relevant data and case studies.

Overview of this compound

NDP(d10)A is part of a larger class of nitrosamines, which are known for their carcinogenic potential. NDPHA itself has been shown to have significantly lower potency compared to other nitrosamines, such as N-Nitrosodiethylamine (NDEA), which is among the most potent carcinogens identified in this class .

Carcinogenic Mechanisms

Nitrosamines, including NDP(d10)A, are believed to exert their effects through metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. The primary mechanism involves the alkylation of DNA, which can result in mutations and ultimately cancer development .

Key Findings:

- Tumor Induction: In animal studies, nitrosamines have been linked to various tumors in multiple organ systems. For instance, NDEA has been shown to induce liver tumors across different species .

- Mutagenicity Tests: Various studies have indicated that some nitrosamines exhibit mutagenic properties in bacterial systems and mammalian cells, often requiring metabolic activation to demonstrate these effects .

Metabolic Pathways

The metabolism of NDP(d10)A likely follows similar pathways as its non-deuterated counterpart. It may undergo enzymatic conversion primarily in the liver, where cytochrome P450 enzymes play a significant role in its activation. The resulting metabolites can form DNA adducts that contribute to its carcinogenic potential.

Case Studies and Research Findings

- Case Study: Carcinogenicity Assessment

- Research on Structure-Activity Relationships

Data Table: Comparative Carcinogenic Potency

| Compound | CAS Number | Carcinogenic Potency | Main Target Organs |

|---|---|---|---|

| N-Nitrosodiethylamine | 55-18-5 | Highly potent | Liver, esophagus |

| N-Nitrosodiphenylamine | 86-30-6 | Low potency | Liver |

| This compound | 1219794-54-3 | Low potency | Liver |

Q & A

Q. How can researchers ensure methodological rigor when reporting conflicting results on this compound’s genotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.